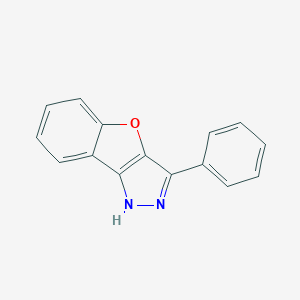
2-metil-N-(4-metil-1,3-benzotiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and potentially, cell death .
Result of Action
The inhibition of DprE1 by 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide leads to a disruption in the synthesis of arabinogalactan . This can compromise the integrity of the mycobacterial cell wall, potentially leading to cell death . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Métodos De Preparación
The synthesis of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another method involves the reaction of 2-mercaptoaniline with acid chlorides . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Benzothiazole: The parent compound, which serves as a precursor for many derivatives with diverse applications.
The uniqueness of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCQZYCJRMENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl methyl sulfone](/img/structure/B502739.png)
![2-amino-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B502742.png)
![Methyl 2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}benzoate](/img/structure/B502743.png)
![2-{2-[(4-Chlorobenzyl)amino]-2-oxoethoxy}-5-methoxybenzoic acid](/img/structure/B502744.png)





![Methyl 4-hydroxy-5-[(2-methoxyanilino)carbonyl]-2-thiophenecarboxylate](/img/structure/B502754.png)

